3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE
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Overview
Description
3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indeno-pyridine core fused with a furanone ring and a methoxyphenyl group. The presence of these functional groups and the overall structure of the compound make it an interesting subject for research in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridine Core: This step involves the cyclization of appropriate starting materials to form the indeno-pyridine core. This can be achieved through a series of condensation and cyclization reactions.
Introduction of the Furanone Ring: The furanone ring is introduced through a reaction involving the indeno-pyridine core and a suitable furanone precursor. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the furanone ring.
Attachment of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group to the furanone ring. This can be achieved through a substitution reaction using a methoxyphenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored the biological activity of the compound, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has been investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(5H-indeno[1,2-b]pyridin-5-yliden)-5-phenyl-2-furanone: Similar structure but lacks the methoxy group.
3-(5H-indeno[1,2-b]pyridin-5-yliden)-5-(4-hydroxyphenyl)-2-furanone: Similar structure but contains a hydroxy group instead of a methoxy group.
3-(5H-indeno[1,2-b]pyridin-5-yliden)-5-(4-chlorophenyl)-2-furanone: Similar structure but contains a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-[(5Z)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-5-(4-METHOXYPHENYL)-2,3-DIHYDROFURAN-2-ONE lies in its specific combination of functional groups and overall structure. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H15NO3 |
---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
(3Z)-3-indeno[1,2-b]pyridin-5-ylidene-5-(4-methoxyphenyl)furan-2-one |
InChI |
InChI=1S/C23H15NO3/c1-26-15-10-8-14(9-11-15)20-13-19(23(25)27-20)21-16-5-2-3-6-17(16)22-18(21)7-4-12-24-22/h2-13H,1H3/b21-19- |
InChI Key |
VZNNERHCNPJJSG-VZCXRCSSSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2 |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\3/C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2 |
Origin of Product |
United States |
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